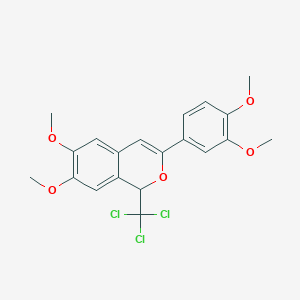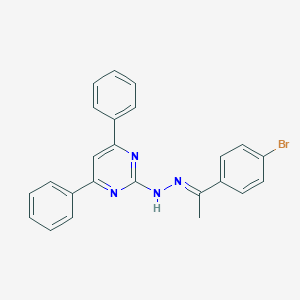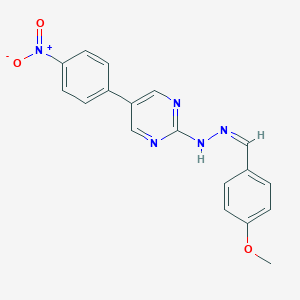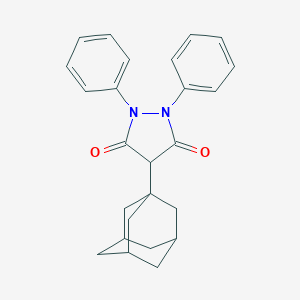
3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1-(trichloromethyl)-1H-2-benzopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1-(trichloromethyl)-1H-2-benzopyran, also known as DMTCP, is a synthetic compound that belongs to the class of benzopyran derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Mécanisme D'action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1-(trichloromethyl)-1H-2-benzopyran is not fully understood, but it is believed to involve the inhibition of several key enzymes and proteins involved in various cellular processes. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to the accumulation of DNA damage and cell death. This compound also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, leading to the reduction of inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including antitumor, anti-inflammatory, and analgesic properties. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the suppression of tumor growth. This compound has been shown to reduce the production of inflammatory cytokines and prostaglandins, leading to the reduction of inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1-(trichloromethyl)-1H-2-benzopyran has several advantages for lab experiments, including its high purity, stability, and reproducibility. Its unique chemical structure and mechanism of action make it a valuable tool for the study of various cellular processes and diseases. However, its low solubility in aqueous solutions and potential toxicity at high concentrations limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1-(trichloromethyl)-1H-2-benzopyran. One potential direction is the development of new benzopyran derivatives with improved pharmacological properties, such as increased potency and selectivity. Another direction is the study of the molecular mechanisms underlying its antitumor, anti-inflammatory, and analgesic properties. Furthermore, the development of new materials based on this compound could lead to the development of new organic electronic devices with improved performance.
Méthodes De Synthèse
The synthesis of 3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1-(trichloromethyl)-1H-2-benzopyran involves the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 6,7-dimethoxy-2-(trichloromethyl)-1H-benzopyran-1-one in the presence of a base to obtain this compound. The overall yield of the synthesis process is around 50%.
Applications De Recherche Scientifique
3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1-(trichloromethyl)-1H-2-benzopyran has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been shown to exhibit antitumor activity against several cancer cell lines, including human breast cancer, leukemia, and lung cancer. This compound also possesses potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of novel pain-relieving drugs.
In drug discovery, this compound has been used as a lead compound for the development of new benzopyran derivatives with improved pharmacological properties. Its unique chemical structure and mechanism of action make it a promising scaffold for the design of new drugs targeting various diseases.
In material science, this compound has been used as a building block for the synthesis of new organic materials with interesting optical and electronic properties. It has been shown to exhibit fluorescence and phosphorescence properties, making it a potential candidate for the development of new organic light-emitting diodes (OLEDs).
Propriétés
Formule moléculaire |
C20H19Cl3O5 |
|---|---|
Poids moléculaire |
445.7 g/mol |
Nom IUPAC |
3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1-(trichloromethyl)-1H-isochromene |
InChI |
InChI=1S/C20H19Cl3O5/c1-24-14-6-5-11(7-16(14)25-2)15-8-12-9-17(26-3)18(27-4)10-13(12)19(28-15)20(21,22)23/h5-10,19H,1-4H3 |
Clé InChI |
FOJOACSAQGXUKD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=CC3=CC(=C(C=C3C(O2)C(Cl)(Cl)Cl)OC)OC)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C2=CC3=CC(=C(C=C3C(O2)C(Cl)(Cl)Cl)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl (2Z)-2-[(2-methoxy-4-nitrophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B274223.png)
![ethyl 1,3-diethyl-2-[2-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-2,3-dihydro-1H-benzimidazole-5-carboxylate](/img/structure/B274230.png)
![1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-4-imidazolidinone](/img/structure/B274231.png)

![3-butyl-5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B274234.png)

![Methyl 4-[3-(2-cyanophenyl)-2-triazeno]benzoate](/img/structure/B274237.png)
![2-[(2Z)-2-[1-(4-ethylphenyl)ethylidene]hydrazinyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B274238.png)




![Ethyl 2-cyano-3-[3-(2-cyano-3-ethoxy-3-oxo-1-propenyl)-2,4,6-trimethylphenyl]acrylate](/img/structure/B274247.png)
